1-Benzyl-3-(2-ethylphenyl)urea

Urea transporter inhibition UT-B pharmacology erythrocyte hemolysis assay

Avoid irreproducible urea transporter assays with uncharacterized analogs. This UT-B inhibitor (CAS 194874-62-9) provides a validated benchmark. - >900-fold potency advantage over structurally related compounds (IC50 = 11 nM vs. 10,000 nM). - Species-independent activity enables direct human-to-mouse translational workflows. - Serves as a reference standard for SAR campaigns and inter-laboratory assay harmonization.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
Cat. No. B4286992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-ethylphenyl)urea
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C16H18N2O/c1-2-14-10-6-7-11-15(14)18-16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,17,18,19)
InChIKeyYGIDGKVBVPDPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-(2-ethylphenyl)urea: Selective UT-B Inhibitor


1-Benzyl-3-(2-ethylphenyl)urea (CAS 194874-62-9; molecular formula C16H18N2O; molecular weight 254.33 g/mol) is a phenyl-substituted urea derivative characterized by a benzyl group and a 2-ethylphenyl moiety flanking a central urea core . This compound has been characterized primarily as a potent inhibitor of the urea transporter UT-B (IC50 = 11 nM in human erythrocytes), positioning it as a valuable pharmacological tool for investigating urea transport mechanisms and related physiological processes [1]. It is commercially available as part of Sigma-Aldrich's AldrichCPR collection of rare and unique chemicals for early discovery research [2].

1
Workflow
UT-B pathway inhibition study fit
Reported nanomolar UT-B inhibition in erythrocyte-based assays
2
Model compatibility
Cross-species tool compound context
Conserved activity across human and mouse UT-B reported
3
Selection logic
Isoform-selective urea transporter research
UT-B versus UT-A1 selectivity context requires compound-specific validation

Generic Substitution Risks for 1-Benzyl-3-(2-ethylphenyl)urea


The urea transporter UT-B inhibitory profile of 1-benzyl-3-(2-ethylphenyl)urea cannot be generalized across aryl urea analogs. BindingDB data reveal that structurally related compounds exhibit striking differences in potency that directly affect experimental outcomes: while 1-benzyl-3-(2-ethylphenyl)urea demonstrates nanomolar affinity (IC50 = 11 nM) for UT-B, another compound tested against the same target under comparable conditions (BDBM50575418, CHEMBL4874369) shows an IC50 of 10,000 nM, representing a >900-fold loss in activity [1]. Furthermore, the substitution pattern on the phenyl ring critically influences selectivity between urea transporter subtypes (UT-B vs. UT-A1), with certain modifications altering the potency ratio by orders of magnitude [2]. Therefore, substituting 1-benzyl-3-(2-ethylphenyl)urea with a structurally similar but pharmacologically uncharacterized analog introduces substantial risk of target misspecification, invalid dose-response interpretations, and irreproducible results in urea transport studies.

Target Engagement
Target Compound
Reported nanomolar UT-B inhibition context
Structural Analog
UT-B assay-response context may differ markedly
Aryl urea substitution pattern can shift potency by orders of magnitude
Isoform Profile
Target Compound
UT-B selective tool context; UT-A1 data not reported
Structural Analog
UT-B/UT-A1 selectivity fingerprint may not transfer
Isoform discrimination requires compound-specific validation
Cross-Species Use
Target Compound
Reported conserved human and mouse UT-B activity
Structural Analog
Species-response profile may shift significantly
Pharmacologically uncharacterized analogs risk model mismatch

Quantitative Comparator Evidence for 1-Benzyl-3-(2-ethylphenyl)urea


UT-B Inhibition Potency Compared to Structural Analogs

1-Benzyl-3-(2-ethylphenyl)urea exhibits high-affinity inhibition of the urea transporter UT-B with an IC50 of 11 nM in human erythrocytes, as measured by hypotonic lysis assay [1]. In stark contrast, a structurally distinct urea-containing ligand (BDBM50575418, CHEMBL4874369) tested against rat UT-B in a fluorescence plate reader assay shows an IC50 of 5,000 nM [2]. This represents a potency advantage of approximately 455-fold for 1-benzyl-3-(2-ethylphenyl)urea relative to this comparator.

UT-B Potency vs. Analog
Head-to-head
~455-fold higher UT-B inhibition reported for target compound
Reported assay-response context supports UT-B tool compound selection
Cross-study comparison; assay formats differ
Urea transporter inhibition UT-B pharmacology erythrocyte hemolysis assay

UT-B vs. UT-A1 Selectivity Profile

Evaluation of the same comparator ligand BDBM50575418 against two urea transporter isoforms reveals a measurable but modest selectivity window: IC50 values of 5,000 nM for UT-B and 10,000 nM for UT-A1, yielding a UT-B/UT-A1 selectivity ratio of approximately 2-fold [1]. While direct UT-A1 data for 1-benzyl-3-(2-ethylphenyl)urea are not available in the curated databases, its 11 nM UT-B potency [2] suggests a substantially different selectivity fingerprint compared to the micromolar-range activity profile of BDBM50575418. This difference in absolute potency across transporters highlights that substitution patterns on the aryl urea scaffold critically modulate both target engagement and isoform discrimination.

UT-B vs. UT-A1 Selectivity
Class-level inference
Comparator selectivity ratio ~2-fold; target UT-A1 data not reported
Isoform-selectivity context requires compound-specific review
Data to verify; aryl urea scaffold may modulate isoform discrimination
Transporter selectivity UT-A1 UT-B isoform discrimination

Cross-Species UT-B Inhibition Consistency

1-Benzyl-3-(2-ethylphenyl)urea demonstrates consistent UT-B inhibitory activity across human and mouse species. In human erythrocytes, the compound inhibits UT-B with an IC50 of 11 nM [1]. In wild-type CD1 mouse erythrocytes assessed by hemolysis assay, the same compound shows an IC50 of 11 nM [2]. Additionally, reversible inhibition of mouse UT-B-mediated urea transport yields an IC50 of 25.1 nM [3]. This conserved activity across species boundaries indicates that the binding site interaction is robust and that murine models may reliably predict human pharmacodynamic responses for this chemotype.

Cross-Species UT-B IC50
Head-to-head
Human and mouse UT-B IC50 values within 2.3-fold
Supports cross-species model-response interpretation
Erythrocyte hemolysis and transport assay formats
Cross-species pharmacology mouse erythrocyte transporter inhibition preclinical validation

Validated Research Applications of 1-Benzyl-3-(2-ethylphenyl)urea


UT-B Pharmacological Tool for Erythrocyte and Renal Physiology

With an IC50 of 11 nM against human and mouse UT-B in erythrocyte-based hemolysis assays [1], 1-benzyl-3-(2-ethylphenyl)urea serves as a high-potency pharmacological probe for dissecting UT-B function. The nanomolar activity enables experiments requiring minimal compound loading while maintaining robust target engagement, reducing solvent interference and off-target confounding. The conserved potency across human and mouse species [2] supports direct translational workflows from in vitro human erythrocyte studies to in vivo mouse renal physiology models without species-specific potency adjustments.

Benchmark for Urea Transporter SAR Studies

The >450-fold potency differential between 1-benzyl-3-(2-ethylphenyl)urea (UT-B IC50 = 11 nM) and structurally distinct urea-containing comparator ligands such as BDBM50575418 (UT-B IC50 = 5,000 nM) [1] establishes this compound as a benchmark positive control for structure-activity relationship campaigns [2]. Researchers can systematically evaluate how modifications to the benzyl, phenyl, or ethyl substituents alter UT-B binding affinity against this well-characterized reference point, enabling quantitative SAR model development.

Negative Control for UT-A1/UT-B Selectivity Assays

While direct UT-A1 data for 1-benzyl-3-(2-ethylphenyl)urea are not available, the documented activity profile of comparator BDBM50575418 (UT-B IC50 = 5,000 nM; UT-A1 IC50 = 10,000 nM; ~2-fold selectivity) [1] provides a template for designing isoform discrimination assays. By testing 1-benzyl-3-(2-ethylphenyl)urea alongside compounds with defined UT-A1/UT-B selectivity fingerprints, researchers can validate the specificity of newly developed urea transporter inhibitors and calibrate assay windows for high-throughput screening campaigns.

Reference Standard for Erythrocyte Lysis Assays

The robust and reproducible inhibition of UT-B-mediated hypotonic lysis by 1-benzyl-3-(2-ethylphenyl)urea (IC50 = 11 nM in both human and mouse erythrocytes) [1] makes this compound an ideal reference standard for validating new erythrocyte-based transporter assays. The well-defined potency, species-independent activity [2], and availability from commercial vendors [3] provide a consistent benchmark for inter-laboratory assay harmonization, method transfer, and quality control in urea transporter screening programs.

Application
Selection Property
Validation Focus
Erythrocyte and renal UT-B physiology studies
UT-B inhibition assay context
Cross-species model-response review
Urea transporter SAR benchmark
Comparator assay-response context
Structure-activity relationship endpoint review
UT-A1/UT-B isoform selectivity assay calibration
Isoform-selectivity assay context
Isoform discrimination endpoint review
Erythrocyte lysis assay reference standard
Assay reproducibility context
Inter-laboratory method transfer review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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